molecular formula C8H16O5 B1667149 BML-111

BML-111

Numéro de catalogue: B1667149
Poids moléculaire: 192.21 g/mol
Clé InChI: RNMFWAFZUNVQOR-NKWVEPMBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BML-111, également connu sous le nom de 5(S),6®-7-trihydroxyméthyl heptanoate, est un analogue synthétique du lipoxin A4. Le lipoxin A4 est un eicosanoïde qui joue un rôle crucial dans la résolution de l'inflammation. This compound est un agoniste synthétique commercialisé du récepteur ALX/formyl peptide receptor 2 (FPR2), qui présente des propriétés analgésiques, antioxydantes et anti-inflammatoires .

Méthodes De Préparation

La synthèse de BML-111 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. La voie de synthèse comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

BML-111 subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé pour former des cétones ou des aldéhydes correspondants.

    Réduction : La réduction de this compound peut conduire à la formation d'alcools.

    Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

    Hydrolyse : This compound peut être hydrolysé pour se décomposer en ses composants.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium, et les conditions acides ou basiques pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs utilisés.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur ALX/formyl peptide receptor 2 (FPR2). Cette liaison active plusieurs voies de signalisation, notamment la voie de la protéine kinase A (PKA), qui conduit à l'inhibition de l'agrégation plaquettaire, à la réduction de l'inflammation et à la protection contre le stress oxydatif. This compound module également la réponse immunitaire en régulant la production de cytokines pro-inflammatoires et anti-inflammatoires .

Applications De Recherche Scientifique

Anti-Inflammatory Effects

BML-111 has been shown to effectively modulate inflammation in various models.

Case Study: Macrophage Polarization

In a study involving RAW264.7 macrophages, this compound suppressed pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-18 while enhancing the expression of the anti-inflammatory cytokine IL-10. This modulation of macrophage polarization from M1 to M2 phenotype was linked to the inhibition of Notch-1 signaling pathways .

Cytokine Control Group CSE Group This compound Treatment
TNF-αLowHighReduced
IL-1βLowHighReduced
IL-18LowHighReduced
IL-10HighLowIncreased

Dermatological Applications

This compound has demonstrated protective effects against skin inflammation induced by UV radiation.

Case Study: UVB-Induced Skin Inflammation

In murine models, this compound reduced neutrophil recruitment and mast cell activation in response to UVB exposure. This resulted in decreased epidermal thickness and collagen degradation, highlighting its potential for treating skin conditions associated with oxidative stress and inflammation .

Parameter Control Group UVB Group This compound Treatment
Neutrophil CountBaselineElevatedReduced
Epidermal ThicknessNormalIncreasedDecreased
Collagen DegradationLowHighReduced

Respiratory Health

This compound has been investigated for its role in acute lung injury (ALI) and chronic obstructive pulmonary disease (COPD).

Case Study: Acute Lung Injury

Research indicated that this compound promotes autophagy in alveolar macrophages and attenuates apoptosis induced by lipopolysaccharides (LPS). This mechanism is crucial for resolving ALI and reducing inflammation in lung tissues .

Outcome Measure Control Group LPS Group This compound Treatment
Apoptosis RateLowHighSignificantly Reduced
Pro-inflammatory CytokinesLowElevatedSignificantly Reduced
Autophagy MarkersBaselineDecreasedIncreased

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects.

Case Study: Neuroinflammation

In models of traumatic brain injury (TBI), this compound administration resulted in decreased neuroinflammation and improved functional recovery metrics. The modulation of the p38/MAPK signaling pathway was identified as a key mechanism behind these protective effects .

Mécanisme D'action

BML-111 exerts its effects by binding to the ALX/formyl peptide receptor 2 (FPR2) receptor. This binding activates several signaling pathways, including the protein kinase A (PKA) pathway, which leads to the inhibition of platelet aggregation, reduction of inflammation, and protection against oxidative stress. This compound also modulates the immune response by regulating the production of pro-inflammatory and anti-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

BML-111 est unique parmi les analogues du lipoxin en raison de sa plus grande stabilité biologique et de son activité anti-inflammatoire supérieure à celle du lipoxin A4 natif. Des composés similaires incluent :

    Lipoxin A4 : L'eicosanoïde naturel sur lequel this compound est basé, qui joue un rôle dans la résolution de l'inflammation.

    Resolvin D1 : Un autre médiateur lipidique pro-résolutif spécialisé ayant des propriétés anti-inflammatoires.

    Maresin 1 : Un médiateur lipidique impliqué dans la résolution de l'inflammation et la réparation tissulaire.

    Protectin D1 : Un médiateur lipidique ayant des effets anti-inflammatoires et neuroprotecteurs .

This compound se distingue par son origine synthétique, sa stabilité et son activité biologique puissante, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.

Activité Biologique

BML-111, a synthetic lipoxin A4 receptor (FPR2) agonist, has garnered attention for its significant biological activities, particularly in modulating inflammation and apoptosis across various models of disease. This article delves into the compound's biological activity, presenting data from multiple studies to illustrate its effects on inflammatory processes, cellular apoptosis, and macrophage polarization.

This compound exerts its biological effects primarily through the activation of the lipoxin A4 receptor, leading to the modulation of inflammatory responses and cellular signaling pathways. Key mechanisms include:

  • Suppression of Pro-inflammatory Cytokines : this compound has been shown to effectively reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models, including spinal cord injury (SCI) and cigarette smoke exposure .
  • Promotion of Anti-inflammatory Responses : In addition to suppressing pro-inflammatory mediators, this compound enhances the expression of anti-inflammatory cytokines like IL-10, which plays a crucial role in resolving inflammation .
  • Induction of Autophagy : Research indicates that this compound can stimulate autophagy in alveolar macrophages (AMs), thereby attenuating cell apoptosis during acute lung injury (ALI) induced by lipopolysaccharide (LPS) .

Spinal Cord Injury Model

In a study involving rats with SCI, this compound treatment resulted in:

  • Reduction of Inflammatory Markers : Significant decreases in TNF-α, IL-1β, and IL-6 levels were observed in both serum and spinal cord tissues following treatment with this compound .
  • Decreased Apoptosis : The compound notably reduced neuronal cell apoptosis, as evidenced by TUNEL assay results that showed fewer apoptotic cells in treated groups compared to controls .

Cigarette Smoke Exposure

This compound's effects on inflammation were also assessed in macrophages exposed to cigarette smoke extract (CSE):

  • Cytokine Modulation : Treatment with this compound significantly suppressed CSE-induced increases in TNF-α, IL-1β, and IL-18 while promoting IL-10 production .
  • Macrophage Polarization : The compound influenced macrophage polarization by decreasing iNOS expression (indicative of M1 macrophage activation) and increasing Arg-1 expression (associated with M2 macrophages), highlighting its role in promoting an anti-inflammatory phenotype .

Acute Lung Injury

In a model of ALI induced by LPS:

  • Autophagy Induction : this compound was found to enhance autophagy while inhibiting apoptosis in AMs. This effect was linked to the suppression of MAPK signaling pathways, demonstrating a protective role against LPS-induced damage .

Cancer Models

This compound has also been investigated for its potential anti-cancer properties:

  • Inhibition of Tumor Growth : In hepatoma H22 cell lines, this compound suppressed tumor-related angiogenesis and reduced tumor growth through its action on the FPR2 pathway .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusKey Findings
Spinal Cord InjuryReduces TNF-α, IL-1β, IL-6; decreases neuronal apoptosis; improves motor function .
Cigarette Smoke ExposureSuppresses TNF-α, IL-1β, IL-18; promotes IL-10; modulates macrophage polarization .
Acute Lung InjuryInduces autophagy; reduces apoptosis; mitigates LPS-induced inflammation .
CancerInhibits angiogenesis; reduces tumor growth in hepatoma models .

Propriétés

IUPAC Name

methyl (5S,6R)-5,6,7-trihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMFWAFZUNVQOR-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BML-111
Reactant of Route 2
BML-111
Reactant of Route 3
Reactant of Route 3
BML-111
Reactant of Route 4
Reactant of Route 4
BML-111
Reactant of Route 5
BML-111
Reactant of Route 6
Reactant of Route 6
BML-111
Customer
Q & A

Q1: What is the primary mechanism of action of BML-111?

A1: this compound exerts its biological effects primarily by acting as an agonist of the ALX/FPR2 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This receptor is involved in regulating inflammatory responses and promoting the resolution phase of inflammation.

Q2: How does this compound binding to ALX/FPR2 influence downstream signaling pathways?

A2: this compound binding to ALX/FPR2 has been shown to modulate several downstream signaling pathways, including:

  • NF-κB pathway: this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation, by suppressing IκBα degradation and NF-κB p65 nuclear translocation. [, , , , , ]
  • MAPK pathway: Research suggests this compound can modulate the MAPK pathway, inhibiting the phosphorylation of ERK, JNK, and p38 MAPK, thereby influencing cellular responses to stress and inflammation. [, , , , , ]
  • SIRT1/NF-κB pathway: Studies indicate that this compound might exert its protective effects against sepsis-induced neuroinflammation and cognitive impairment through the SIRT1/NF-κB signaling pathway. []
  • Notch-1 signaling pathway: this compound has been shown to downregulate the expression of Hes-1 and the ratio of activated Notch-1 to Notch-1, suggesting a potential role in modulating this pathway involved in cell fate and differentiation. []

Q3: What are the downstream effects of this compound's modulation of these signaling pathways?

A3: this compound's modulation of these signaling pathways leads to a variety of downstream effects, including:

  • Suppression of pro-inflammatory cytokines: this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , , , , , , , , , , , ]
  • Enhancement of anti-inflammatory cytokines: this compound enhances the production of anti-inflammatory cytokines like IL-10 and TGF-β. [, , , , , , , , ]
  • Reduction of oxidative stress: this compound increases the total antioxidant capacity and activates the Nrf2 signaling pathway, indicating a protective effect against oxidative stress. [, , ]
  • Inhibition of cell apoptosis: this compound has been shown to reduce cell apoptosis by downregulating caspase-3 activity and modulating the expression of apoptotic proteins like Bax and Bcl2. [, , ]
  • Modulation of macrophage polarization: this compound can shift macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [, ]

Q4: What are the primary cell types targeted by this compound?

A4: Research suggests that this compound primarily targets cells expressing the ALX/FPR2 receptor, including:

  • Macrophages [, , , ]
  • Neutrophils [, ]
  • Lung fibroblasts []
  • Airway epithelial cells [, , ]
  • Microglia []
  • Satellite glial cells and neurons in the dorsal root ganglion []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H16O5, and its molecular weight is 192.21 g/mol.

Q6: What are the potential therapeutic applications of this compound based on preclinical studies?

A6: Preclinical studies have suggested potential therapeutic applications of this compound in various conditions, including:

  • Sepsis: this compound has shown promise in reducing organ injury, inflammation, and mortality in animal models of sepsis. [, , , , ]
  • Acute lung injury (ALI): Studies demonstrate the potential of this compound in attenuating ALI induced by various factors, including mechanical ventilation, hemorrhagic shock, and LPS. [, , , , , , ]
  • Pulmonary fibrosis: this compound has exhibited anti-fibrotic properties in preclinical models, potentially by inhibiting TGF-β1-induced lung fibroblast activation. []
  • Acute pancreatitis-associated lung injury (APALI): this compound pretreatment has demonstrated protective effects against APALI in mice models. []
  • Spinal cord injury (SCI): Research suggests this compound might alleviate inflammatory injury and oxidative stress in SCI models. []
  • Arthritis: this compound has shown efficacy in reducing joint inflammation and pain in animal models of arthritis. [, ]
  • Cancer: Preclinical studies indicate that this compound and LXA4 may have anti-tumor effects, particularly in melanoma and hepatocellular carcinoma, potentially by suppressing angiogenesis and tumor growth. [, , , ]
  • Postoperative Pain: this compound, alongside slow ankle joint mobilization, demonstrated a reduction in mechanical hyperalgesia in a postoperative pain model in mice. []

Q7: Are there any clinical trials investigating this compound?

A7: While preclinical data is promising, the provided literature only mentions a pilot study in asthmatic children using inhaled 5(S),6(R)-LXA4 methyl ester and this compound. The study showed potential efficacy and safety, but further clinical trials are needed. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.